molecular formula C12H12N2O2 B1604255 {3-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol CAS No. 906352-98-5

{3-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol

Cat. No.: B1604255
CAS No.: 906352-98-5
M. Wt: 216.24 g/mol
InChI Key: DWEAUGVLWACZHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary target of {3-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol is the respiratory system . This compound is considered hazardous and may cause respiratory irritation .

Mode of Action

It is known to cause irritation to the skin, eyes, and respiratory system . This suggests that it may interact with receptors or enzymes in these tissues, leading to an inflammatory response.

Pharmacokinetics

Safety data suggests that it should be handled with care to avoid ingestion, inhalation, or skin contact , implying that it can be absorbed through these routes.

Result of Action

Exposure to this compound can result in skin and eye irritation, as well as respiratory discomfort . These effects are likely due to the compound’s interaction with its target tissues.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be used only outdoors or in a well-ventilated area to minimize respiratory exposure . Additionally, personal protective equipment should be worn to prevent skin and eye contact .

Chemical Reactions Analysis

Types of Reactions

{3-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The aromatic ring can undergo electrophilic

Properties

IUPAC Name

[3-(6-methylpyrazin-2-yl)oxyphenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-9-6-13-7-12(14-9)16-11-4-2-3-10(5-11)8-15/h2-7,15H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWEAUGVLWACZHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OC2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640384
Record name {3-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906352-98-5
Record name {3-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{3-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol
Reactant of Route 2
Reactant of Route 2
{3-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol
Reactant of Route 3
Reactant of Route 3
{3-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol
Reactant of Route 4
Reactant of Route 4
{3-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol
Reactant of Route 5
{3-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol
Reactant of Route 6
Reactant of Route 6
{3-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.